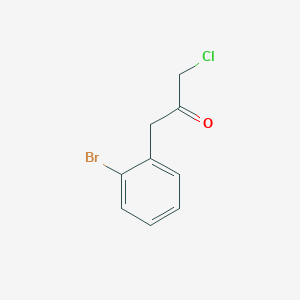

1-(2-Bromophenyl)-3-chloropropan-2-one

Vue d'ensemble

Description

“1-(2-Bromophenyl)-3-chloropropan-2-one” is a chemical compound. It is related to 2-Bromophenylboronic acid, which is used to promote greener amidations of carboxylic acids and amines in catalytic amounts . The molecular weight of a similar compound, Ethanone, 2-bromo-1-phenyl-, is 199.045 .

Synthesis Analysis

The synthesis of similar compounds involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . Another method involves the use of a brominating reagent, diethyl dibromomalonate .Molecular Structure Analysis

The molecular structure of a similar compound, Ethanone, 2-bromo-1-phenyl-, is available as a 2D Mol file . Another similar compound, 2-Bromo-1-phenylpropane, has a linear formula of C6H5CH2CH(Br)CH3 .Chemical Reactions Analysis

The reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . The reaction rate depends on the concentration of both substrate and base .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various sources .Applications De Recherche Scientifique

Antimicrobial Properties

A study synthesized a series of compounds similar to 1-(2-Bromophenyl)-3-chloropropan-2-one, including 2-chloro-1-aryl-2-methyl-3-chloropropanes, and evaluated their antimicrobial properties. Some of these compounds showed significant effectiveness against microbes (Gorbovoi et al., 2008).

Optical and Electronic Properties

A 2019 study investigated compounds structurally related to this compound for their optical and electronic properties. These compounds were found potentially useful in semiconductor devices due to their promising charge transport and nonlinear optical properties (Shkir et al., 2019).

Photodissociation Dynamics

Research on 1-bromo-3-chloropropane, a compound with structural similarities, explored the dynamics of molecules with multichromophores. This study aids in understanding the behavior of such molecules under specific conditions, which can be relevant for various chemical and industrial applications (Wei et al., 2008).

Cytotoxicity Against Cancer Cells

A 2022 study synthesized chalcones structurally related to this compound and evaluated their cytotoxic effects against MCF-7 breast cancer cells. This research could pave the way for developing new anticancer agents (Brahmana et al., 2022).

Organic Synthesis Applications

Another study focused on the synthesis of this compound derivatives and their application in organic synthesis, particularly in the preparation of 1-substituted benzimidazoles. This has implications for the synthesis of complex organic compounds and pharmaceuticals (Lygin & Meijere, 2009).

High-Temperature Pyrolysis

A study on the pyrolysis of brominated hydrocarbons like 2-bromophenol, which shares a structural element with this compound, provides insights into the formation of hazardous combustion byproducts. This research is vital for understanding the environmental impact of burning materials containing such compounds (Evans & Dellinger, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-bromophenyl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMJCEZZJGGUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

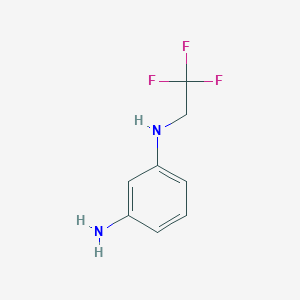

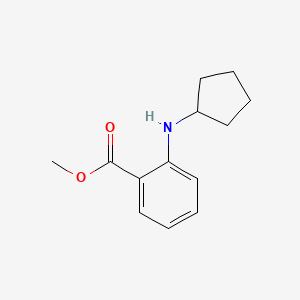

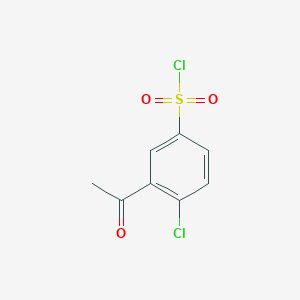

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)

![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)

![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)

![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)